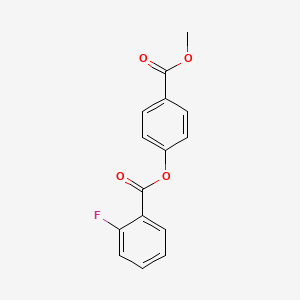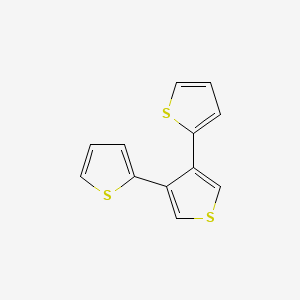![molecular formula C20H16N2 B1220394 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine CAS No. 80462-90-4](/img/structure/B1220394.png)
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is a heterocyclic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound makes it a compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine typically involves the cyclization of appropriate precursors. One common method includes the reaction of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions. This reaction can be facilitated using microwave irradiation, which significantly reduces the reaction time and increases the yield .
Industrial Production Methods: In an industrial setting, the continuous flow synthesis method is often employed. This method allows for the efficient production of benzodiazepines by combining a nucleophilic aromatic substitution reaction with a subsequent cyclocondensation step . The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with amines in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-5h-dibenzo[d,f][1,3]diazepine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine involves its interaction with the gamma-aminobutyric acid (GABA) neurotransmitter system. By binding to the GABA_A receptor, it enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This mechanism is similar to other benzodiazepines, which are known for their calming and sedative effects.
Vergleich Mit ähnlichen Verbindungen
Diazepam: A widely used benzodiazepine with anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Oxazepam: Used primarily for its anxiolytic and sedative properties.
Uniqueness: 6-Benzyl-5h-dibenzo[d,f][1,3]diazepine is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its benzyl substitution at the 6-position can influence its binding affinity and selectivity for various receptors, potentially leading to unique therapeutic applications.
Eigenschaften
CAS-Nummer |
80462-90-4 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
6-benzyl-7H-benzo[d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H16N2/c1-2-8-15(9-3-1)14-20-21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22-20/h1-13H,14H2,(H,21,22) |
InChI-Schlüssel |
JPLZXAWRAUIZFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C4=CC=CC=C4N2 |
Synonyme |
6-BDBDA 6-benzyl-5H-dibenzodiazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(Hydroxy{[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-1-[(palmitoyloxy)methyl]ethyl heptadecanoate](/img/structure/B1220321.png)



![[4-(2-Methylphenyl)-1-piperazinyl]-(4-nitrophenyl)methanethione](/img/structure/B1220329.png)

![N-[2-(1-cyclohexenyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B1220332.png)



